
2-Imino-5-(4-methoxy-benzylidene)-thiazolidin-4-one
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Overview
Description
2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves the condensation of 2-aminothiazole with 4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituents used.
Scientific Research Applications
2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of various pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also studied for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-BENZYL-1,3-THIAZOL-4-ONE: Similar structure but lacks the methoxy group, leading to different biological activities.
2-AMINO-5-(4-CHLOROPHENYL)METHYLENE-1,3-THIAZOL-4-ONE: Contains a chloro group instead of a methoxy group, which affects its reactivity and biological properties.
2-AMINO-5-(4-NITROPHENYL)METHYLENE-1,3-THIAZOL-4-ONE:
Uniqueness
2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is unique due to the presence of the methoxy group, which enhances its solubility and may contribute to its specific biological activities. The combination of the thiazole ring and the methoxyphenyl group provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6- |
InChI Key |
VLWZKYOCVFKBBT-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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